molecular formula C16H21NO4 B7022219 N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide

N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B7022219
M. Wt: 291.34 g/mol
InChI Key: YJSCCKXYOFGIST-UHFFFAOYSA-N
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Description

N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chromene ring, an oxolane ring, and a carboxamide group

Properties

IUPAC Name

N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-8-6-16(7-10-20-11-16)17-15(19)13-5-9-21-14-4-2-1-3-12(13)14/h1-4,13,18H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSCCKXYOFGIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)NC3(CCOC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Oxolane Ring Formation: The oxolane ring can be introduced via a ring-closing reaction involving a diol precursor.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets. The chromene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The oxolane ring and carboxamide group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide: shares similarities with other chromene derivatives and oxolane-containing compounds.

    Chromene Derivatives: Compounds such as 3,4-dihydro-2H-chromene-2-carboxamide have similar structures but lack the oxolane ring.

    Oxolane-Containing Compounds: Compounds like 3-(2-hydroxyethyl)oxolan-2-one share the oxolane ring but lack the chromene moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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